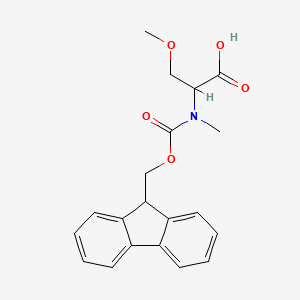

N-Fmoc-N,O-dimethyl-D-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHCRMIWFPLNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Fmoc N,o Dimethyl D Serine

Stereoselective Synthesis Pathways for N-Fmoc-N,O-dimethyl-D-serine

The introduction of both N-methyl and O-methyl groups onto the D-serine scaffold while maintaining the stereochemical integrity of the α-carbon is a significant synthetic challenge. Various methodologies have been developed to achieve this, primarily revolving around the strategic protection and sequential methylation of the amino and hydroxyl functionalities.

Oxazolidinone Formation and Reductive Cleavage Strategies

A prevalent and efficient method for the N-methylation of N-Fmoc-amino acids, including D-serine, proceeds through an intermediate 5-oxazolidinone. researchgate.netresearchgate.netacs.org This strategy involves two key steps: the cyclization of N-Fmoc-D-serine with an aldehyde, typically paraformaldehyde, to form the oxazolidinone ring, followed by the reductive cleavage of this ring to yield the N-methylated product.

The initial cyclization is generally catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a solvent like toluene (B28343) under conditions that facilitate the removal of water. nih.gov The subsequent reductive opening of the oxazolidinone is a critical step for which various reducing agents and conditions have been explored. A common and effective method employs triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). nih.gov More recently, the use of Lewis acids as catalysts for the reductive opening has been shown to provide a highly efficient and more environmentally benign approach. researchgate.netacs.org This method offers improved yields and milder reaction conditions. researchgate.net

It is important to note that the hydroxyl group of serine can influence the yield of oxazolidinone formation. Without protection of the side-chain hydroxyl, N-Fmoc-serine can form oxazolidinones, though yields may be moderate (around 40-45%) and require purification by acid-base extraction.

Alternative Alkylation and Derivatization Routes

Beyond the oxazolidinone pathway, other strategies for the synthesis of N-methylated amino acids exist. One notable alternative is the Fukuyama-Mitsunobu reaction. This method involves the sulfonylation of the α-amino group with 2-nitrobenzenesulfonyl chloride, followed by alkylation of the resulting sulfonamide. mdpi.com This approach has been adapted for solid-phase peptide synthesis (SPPS). mdpi.com

Another approach involves direct methylation using a methylating agent. However, traditional methods using reagents like methyl iodide with a base can lead to side reactions, including overmethylation and racemization, especially for amino acids with functionalized side chains like serine.

Reductive amination represents another viable pathway. This can be achieved by reacting an appropriate aldehyde derivative of serine with a methylamine (B109427) source, followed by reduction. For instance, Nα-Fmoc-O-tert-butyl-D-serine can be converted to the corresponding aldehyde, which then undergoes reductive amination. nih.gov

Solid-phase synthesis offers a streamlined approach for preparing N-methylated amino acids. The Biron-Kessler method, which is a solid-phase adaptation of the Fukuyama procedure, utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. mdpi.com The α-amino group is protected with 2-nitrobenzenesulfonyl (o-NBS), making the amino proton acidic and amenable to methylation with agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For the oxazolidinone route, the choice of Lewis acid in the reductive cleavage step can significantly impact the efficiency of the N-methylation. researchgate.netresearchgate.net In solid-phase synthesis, the choice of resin and the conditions for cleavage are critical. For instance, using a 2-CTC resin allows for mild cleavage conditions (e.g., 1% TFA in DCM), which helps in preserving acid-sensitive side-chain protecting groups. mdpi.com

The order of methylation (N-methylation followed by O-methylation, or vice versa) and the choice of protecting groups for the side chain are also important considerations. Protecting the hydroxyl group of serine, for example with a tert-butyldimethylsilyl (TBDMS) group, can prevent side reactions and improve yields during N-methylation. researchgate.net

Functional Group Manipulation and Protecting Group Chemistry

The selective modification of the amino and hydroxyl groups of D-serine is fundamental to the synthesis of this compound. This requires a careful selection of protecting groups and methylation strategies.

Selective N-Methylation Strategies at the Amino Group

As detailed in the synthetic pathways, the oxazolidinone strategy is a highly effective method for selective N-methylation. researchgate.netresearchgate.net The formation of the cyclic intermediate effectively protects the amino and hydroxyl groups, allowing for the subsequent reductive opening to selectively introduce a methyl group onto the nitrogen atom.

The Fukuyama-based methods, both in solution and on solid phase, provide another robust strategy for selective N-methylation. The use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group renders the nitrogen acidic, facilitating methylation under basic conditions. mdpi.com This protecting group can then be selectively removed to reveal the N-methylated amine.

The choice of protecting group for the α-amino group is critical. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used due to its stability to acidic conditions and its facile removal under mild basic conditions, making it orthogonal to many acid-labile side-chain protecting groups. researchgate.net

O-Methylation and Side-Chain Modification Techniques

The methylation of the side-chain hydroxyl group of serine can be challenging due to the potential for side reactions. A common and effective method for O-methylation involves the use of a methylating agent such as methyl iodide in the presence of a mild base like silver oxide (Ag₂O). nih.gov This method has been shown to be effective for the O-methylation of N-Fmoc protected β-hydroxy amino acids. nih.gov

Alternatively, reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for site-specific methylation. nih.govmdpi.com Diazomethane has also been employed for methylation in some synthetic routes. nih.govmdpi.com

The following table summarizes various methylation strategies and their typical conditions.

| Methylation Target | Method | Reagents and Conditions | Typical Yield | Reference |

| N-Methylation | Oxazolidinone Formation & Reductive Cleavage | 1. Paraformaldehyde, p-TSA, Toluene, reflux2. Triethylsilane, Trifluoroacetic acid or Lewis Acid | Good to High | researchgate.netnih.gov |

| N-Methylation | Solid-Phase (Biron-Kessler) | 2-CTC Resin, o-NBS-Cl, Dimethyl sulfate or Methyl iodide, DBU | High Purity | mdpi.com |

| O-Methylation | Direct Methylation | Methyl iodide, Silver oxide (Ag₂O) | ~65% | nih.gov |

| O-Methylation | Direct Methylation | Trimethyloxonium tetrafluoroborate, DIEA, DCM, rt | Quantitative | nih.govmdpi.com |

| O-Methylation | Direct Methylation | Diazomethane, DCM, rt | Quantitative | nih.govmdpi.com |

Mechanistic Aspects of Fmoc Group Introduction and Cleavage Relevant to this compound Synthesis

Base-Mediated Deprotection Mechanisms

The cleavage of the Fmoc group is a base-mediated β-elimination reaction. researchgate.netpublish.csiro.au The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, most commonly a secondary amine like piperidine (B6355638). researchgate.netmdpi.com This is the rate-determining step. mdpi.com

The resulting carbanion is unstable and undergoes elimination to form dibenzofulvene (DBF) and a carbamate (B1207046) anion, which then decarboxylates to release the free amine of the amino acid. scielo.org.mx The liberated DBF is a reactive electrophile that can undergo side reactions with the newly deprotected amine. mdpi.com Piperidine is an effective scavenger for DBF, forming a stable adduct and preventing these unwanted reactions. wikipedia.org Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for Fmoc removal, often in combination with a scavenger like piperidine, especially when deprotection is slow. peptide.com

For N-methylated amino acids, base-catalyzed cyclization to form diketopiperazines can be a significant side reaction during deprotection, especially in sequences containing proline, glycine, or β-amino acids. researchgate.netiris-biotech.de

Considerations for On-Resin vs. Solution-Phase Transformations

Both on-resin (solid-phase) and solution-phase methods are employed in peptide synthesis, each with distinct advantages and disadvantages.

On-Resin Transformations (Solid-Phase Peptide Synthesis - SPPS): SPPS is the most common method for peptide synthesis. biosynth.com The growing peptide chain is covalently attached to an insoluble polymeric support (resin). peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. peptide.com The automation of SPPS is well-established, particularly with Fmoc chemistry, due to the mild deprotection conditions and the ability to monitor the release of the UV-active dibenzofulvene group. nih.gov

For this compound, its incorporation into a peptide chain via SPPS would follow the standard cycles of deprotection, washing, coupling of the next Fmoc-protected amino acid, and washing. biosynth.com A key advantage of on-resin synthesis is the ability to perform transformations on the resin-bound peptide, such as the methylation of the serine hydroxyl group, before the final cleavage from the support. researchgate.net However, monitoring reactions on the solid phase can be more challenging than in solution. umich.edu

Solution-Phase Transformations: Solution-phase synthesis involves carrying out all reactions in a homogeneous solution. While it can be more challenging for the synthesis of long peptides due to purification difficulties after each step, it is well-suited for the synthesis of short peptides and for the large-scale production of specific peptide fragments. nih.govacs.org The synthesis of this compound itself, as a building block, is typically performed in solution. researchgate.net Solution-phase methods can also be advantageous for certain transformations where the solid support might interfere or for reactions that are not compatible with the resin.

| Feature | On-Resin (Solid-Phase) | Solution-Phase |

| Purification | Simple filtration and washing steps peptide.com | Often requires chromatography after each step |

| Reagent Use | Excess reagents can be used to drive reactions peptide.com | Stoichiometric amounts are preferred to simplify purification |

| Automation | Highly amenable to automation nih.gov | More challenging to automate |

| Scalability | Can be challenging for very large scale | Well-suited for large-scale synthesis of smaller molecules acs.org |

| Reaction Monitoring | Can be difficult umich.edu | Straightforward using standard analytical techniques (TLC, NMR, etc.) |

| Applicability | Ideal for synthesizing long peptides peptide.com | Suitable for short peptides and fragment synthesis acs.org |

Integration of N Fmoc N,o Dimethyl D Serine into Complex Molecular Architectures

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the sequential assembly of amino acids on a solid support. uci.edu The use of N-Fmoc-N,O-dimethyl-D-serine within the Fmoc-SPPS framework presents both opportunities and challenges, primarily related to its N-methylated nature.

The introduction of N-methylated amino acids into a peptide sequence is a widely used strategy to enhance the parent peptide's therapeutic potential. N-methylation can improve metabolic stability by protecting against enzymatic degradation, increase cell membrane permeability, and modulate conformation. The Fmoc-SPPS methodology is the predominant approach for synthesizing such modified peptides. nih.gov

The process follows the standard Fmoc-SPPS cycle:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free secondary amine. uci.educhempep.com

Coupling: The incoming this compound is activated and coupled to the newly exposed amine. This step forms the new peptide bond. uci.edu

The presence of the N-methyl group on the incoming amino acid, however, makes it a sterically hindered residue, which can significantly slow down the coupling reaction compared to non-methylated counterparts. cem.com

The steric hindrance presented by the N-methyl group in this compound necessitates specialized strategies to achieve efficient and complete coupling during SPPS. Incomplete coupling can lead to deletion sequences, posing significant purification challenges. Several methods have been developed to overcome the low reactivity of such hindered amino acids. cem.comresearchgate.net

Key strategies include:

Advanced Coupling Reagents: While standard reagents like HBTU can be used, more potent activating agents are often required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are frequently employed to enhance the acylation rate for hindered couplings. sigmaaldrich.com

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or more) can help drive the reaction to completion. uci.edu If the coupling remains incomplete, a second coupling step with a fresh solution of activated amino acid is a common and effective strategy. sioc-journal.cn

Microwave-Assisted SPPS: The application of microwave energy has proven highly effective in accelerating difficult couplings. cem.com Microwave irradiation can increase the reaction rate by over 16 times, allowing for the efficient incorporation of sterically hindered residues like N-methylated amino acids while reducing the required excess of reagents. sioc-journal.cn

Optimized Solvent Systems: The choice of solvent can influence reaction efficiency. Mixtures containing solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in addition to DMF can improve coupling outcomes for difficult sequences. sigmaaldrich.comsioc-journal.cn

| Strategy | Description | Rationale | Reference |

|---|---|---|---|

| Use of Potent Coupling Reagents | Employing highly reactive activating agents such as HATU or PyBrOP. | Increases the reactivity of the activated amino acid's carboxyl group to overcome the steric barrier of the N-methyl amine. | sigmaaldrich.com |

| Extended Coupling Times | Increasing the duration of the coupling reaction step. | Provides more time for the slow reaction to proceed to completion. | uci.edu |

| Double Coupling | Repeating the coupling step with fresh reagents after the initial coupling. | Drives the reaction to completion by providing a new supply of activated amino acid to react with any remaining uncoupled amines. | sioc-journal.cn |

| Microwave-Enhanced SPPS | Applying microwave energy during the coupling step. | Significantly accelerates the reaction rate through efficient heating, overcoming the activation energy barrier for hindered couplings. | cem.comsioc-journal.cn |

Incorporating this compound has profound effects on the resulting peptide's structure and properties. The N-methyl group on the peptide backbone restricts the conformational freedom around the amide bond, influencing the peptide's secondary structure. This restriction can pre-organize the peptide into specific conformations, such as β-turns, which can be critical for biological activity. nih.govresearchgate.net

Furthermore, N-methylation can disrupt the formation of intermolecular hydrogen bonds that often lead to peptide aggregation during SPPS. sigmaaldrich.com This is a significant advantage, as aggregation is a primary cause of incomplete reactions and low synthetic yields for certain "difficult" sequences. By breaking up these hydrogen bonding networks, N-methylated residues can improve the solubility of the growing peptide chain on the solid support. sigmaaldrich.com The resulting peptides also exhibit enhanced stability against proteolysis, as the N-methylated amide bond is often resistant to cleavage by proteases.

Contribution to the Total Synthesis of Natural Products

This compound is not just a tool for general peptide modification; it is a crucial building block for the total synthesis of complex, biologically active natural products, particularly those with a high degree of N-methylation.

Coibamide A is a potent antiproliferative cyclic depsipeptide isolated from a marine cyanobacterium. medchemexpress.comnih.gov Its structure is characterized by a high degree of N-methylation, which is essential for its biological activity. nih.gov The total synthesis of Coibamide A and its analogues is critical for verifying its structure, enabling detailed biological evaluation, and conducting structure-activity relationship (SAR) studies. nih.govacs.org

This compound (or its L-enantiomer) is an indispensable building block in the synthetic strategies for Coibamide A. medchemexpress.com It allows for the direct and stereospecific introduction of the N,O-dimethylserine residue, a key component of the natural product's macrocyclic core. Using this pre-functionalized building block simplifies the synthetic route, avoiding potentially low-yielding N-methylation steps on the fully assembled peptide chain. The Fmoc-based SPPS approach using such building blocks has been instrumental in producing Coibamide A analogues for biological testing. nih.govacs.org

Beyond Coibamide A, this compound is a valuable component in the synthesis of a broader class of highly methylated cyclic depsipeptides. medchemexpress.com This class of natural products often exhibits significant biological activities, including antifungal and cytotoxic properties. nih.govresearchgate.net The dense N-methylation patterns in these molecules contribute to their conformational rigidity and ability to interact with biological targets. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

This compound is an important scaffold for the synthesis of analogs aimed at elucidating structure-activity relationships (SAR). By systematically modifying the core structure, chemists can probe the specific interactions of a parent molecule with its biological target, leading to optimized potency, selectivity, and pharmacokinetic properties.

The synthesis of such analogs relies on the principles of solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the α-amine, allowing for sequential addition of amino acids to a growing peptide chain. nbinno.com The D-configuration of the serine derivative itself introduces a significant structural perturbation, which can be crucial for exploring the conformational space required for biological activity.

Precursor in the Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome, are critical components in medicinal chemistry. wikipedia.org They are used to create peptidomimetics with enhanced stability, novel structural motifs, and improved therapeutic profiles. This compound and its close analogs serve as chiral precursors for the synthesis of these valuable and unconventional amino acids. wikipedia.org

Derivation to 2,3-Diaminopropanols and 2,3-l-Diaminopropanoic Acid (l-Dap) Derivatives

A key application of D-serine derivatives is in the synthesis of orthogonally protected 2,3-l-diaminopropanoic acid (l-Dap), a non-proteinogenic amino acid. Research has demonstrated a synthetic strategy that begins with the closely related commercial compound, Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.gov This process converts the D-serine scaffold into l-Dap derivatives through a series of chemical transformations.

The synthesis proceeds through several key intermediates, as detailed in the table below. mdpi.com The initial protected D-serine is first converted to a Weinreb-Nahm amide. mdpi.com Subsequent reduction of this amide yields a crucial α-amino aldehyde intermediate. mdpi.com This aldehyde then undergoes reductive amination with various primary amines or sulfonamides to produce masked 2,3-diaminopropanols. mdpi.comnih.gov Finally, the primary alcohol of the diaminopropanol is oxidized to install the required carboxyl group, completing the synthesis of the protected l-Dap methyl ester. mdpi.comnih.gov

| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Nα-Fmoc-O-tert-butyl-D-serine | N,O-dimethylhydroxylamine hydrochloride | Weinreb-Nahm amide | 94% |

| 2 | Weinreb-Nahm amide | LiAlH₄ | α-Amino aldehyde | 92% |

| 3 | α-Amino aldehyde | Primary amines/sulfonamides, Ti(OiPr)₄ | Fmoc-protected 2,3-diaminopropanols | Variable |

| 4 | 2,3-Diaminopropanol derivative | Oxidizing agents (e.g., TCCA/TEMPO/NaBr) | Protected 2,3-l-diaminopropanoic acid (l-Dap) methyl ester | Variable |

This table summarizes the synthetic route from a protected D-serine derivative to l-Dap derivatives, based on reported research. mdpi.com

Exploiting Stereochemical Integrity in Subsequent Transformations

A critical aspect of the synthetic pathway from D-serine to l-Dap derivatives is the preservation of stereochemical integrity. mdpi.comnih.gov The entire synthetic sequence is designed to maintain the chirality of the α-carbon from the starting D-serine template. nih.gov This ensures that the stereochemistry is inverted at a different position or that the final product has a defined stereochemical relationship to the starting material, resulting in an enantiomerically pure non-proteinogenic amino acid.

The robustness of this process allows for the application of crude products from each step to be used in the subsequent reaction, minimizing the need for extensive chromatographic purification. nih.gov This highlights the efficiency and stereochemical control of the synthetic route, making it a valuable method for accessing complex chiral building blocks from readily available D-serine precursors.

Development of Modified Peptides and Peptidomimetics

The incorporation of this compound into peptide sequences is a powerful strategy for developing modified peptides and peptidomimetics with novel functionalities. These modifications can enhance therapeutic properties by influencing conformation, stability, and the ability to conjugate with other molecules.

Engineering Peptides with Enhanced Conformational Constraints

This pre-organization of the peptide backbone can favor specific secondary structures, such as β-turns. nih.gov Furthermore, the use of a D-amino acid in a peptide chain composed primarily of L-amino acids induces significant changes in the local and global conformation. nih.gov This combination of N-methylation and D-configuration makes this compound a potent tool for designing peptidomimetics with well-defined three-dimensional structures, which can lead to higher binding affinity for biological targets and increased resistance to proteolytic degradation.

Applications in Bioconjugation and Probe Development

The serine side chain is a versatile handle for the chemical modification of peptides and proteins. nih.gov this compound can be incorporated into a peptide sequence to serve as a specific site for bioconjugation or for the development of molecular probes.

For example, serine derivatives are used in the synthesis of S-linked glycopeptides, which are more stable analogs of naturally occurring O-linked glycopeptides. researchgate.net These stable mimics can be used as molecular probes to study the biological roles of protein glycosylation. researchgate.net By incorporating the Fmoc-protected D-serine building block into a peptide using SPPS, a unique reactive site can be introduced. This site can then be chemoselectively modified to attach reporter molecules, imaging agents, or other chemical entities, facilitating the creation of sophisticated tools for chemical biology and diagnostic applications. Late-stage modification of serine residues in peptides is an emerging strategy for generating diverse analog libraries. nih.gov

Advanced Analytical Characterization and Structural Elucidation of N Fmoc N,o Dimethyl D Serine and Its Derivatives

Chromatographic Separation Techniques for Isolation and Quantitation

Chromatographic methods are essential for the separation of N-Fmoc-N,O-dimethyl-D-serine from reaction mixtures, for its purification, and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating it from closely related impurities, including its diastereomers.

Purity Profiling: Reversed-phase HPLC (RP-HPLC) is commonly employed for the purity analysis of Fmoc-protected amino acids. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The compound is detected by its UV absorbance, typically at 265 nm, corresponding to the Fmoc group . The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For N-Fmoc-D-serine, a retention time of 6.2 minutes has been reported under specific RP-HPLC conditions .

Separation of Diastereomers: The synthesis of this compound may potentially lead to the formation of its L-enantiomer or other diastereomers if the starting materials are not enantiomerically pure or if racemization occurs during the synthesis. Chiral HPLC is a powerful tool for separating these stereoisomers. Polysaccharide-based chiral stationary phases have been shown to be effective for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions phenomenex.comphenomenex.com. The development of a specific chiral HPLC method for this compound would be crucial for ensuring its stereochemical integrity. The separation of D- and L-serine can also be achieved by derivatization to form diastereomers, which can then be separated on a conventional C18 column nih.gov.

Table 5: Typical HPLC Conditions for the Analysis of Fmoc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) or Chiral Stationary Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25°C |

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis due to its high molecular weight and the presence of a polar carboxylic acid group.

Derivatization: To make it amenable to GC analysis, the compound would need to be chemically modified through a process called derivatization. The carboxylic acid group is typically converted into a more volatile ester, for example, a methyl or trimethylsilyl (TMS) ester. The use of derivatizing agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common for amino acids to increase their volatility for GC-MS analysis nih.govsigmaaldrich.com.

Applicability: While GC is a powerful technique, HPLC is generally the preferred method for the routine analysis and purity assessment of this compound due to the need for derivatization in GC, which adds complexity to the analytical procedure. However, GC-MS could be a valuable tool for specific applications, such as the identification of volatile impurities or for certain metabolic studies where the compound is derivatized as part of a broader analytical workflow for amino acids nih.gov.

Advances in Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral compounds used in pharmaceutical and biological applications. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, largely due to the wide availability of chiral stationary phases (CSPs). unife.itresearchgate.net Advances in this field have led to the development of CSPs that offer high efficiency and resolution, enabling the accurate quantification of even minor enantiomeric impurities. unife.it

For amino acid derivatives like this compound, chiral HPLC methods provide the necessary selectivity to resolve enantiomers. americanpharmaceuticalreview.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. These interactions can be a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking, creating a transient diastereomeric complex with different stability for each enantiomer.

A relevant methodological approach involves the pre-column derivatization of the amino acid. For instance, a validated reverse-phase HPLC (RP-HPLC) method has been developed for the trace-level determination of D-serine. In this method, D-serine is derivatized with 9-Fluorenylmethyl-chloroformate (FMOC-Cl) to yield N-Fmoc-D-serine. This derivatization not only prepares the molecule for separation but also introduces a strongly UV-absorbing chromophore (the Fmoc group), which significantly enhances detection sensitivity. The resulting N-Fmoc-D-serine derivative can then be effectively separated and quantified on a standard achiral RP-HPLC column. This principle is directly applicable to ensuring the enantiomeric purity of this compound, where the L-enantiomer would be the primary impurity to quantify.

Modern chiral separation techniques also include Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC). researchgate.netnih.gov CE offers very high separation efficiency and requires minimal sample volume, making it an excellent tool for chiral analysis. nih.gov SFC is often faster than HPLC and is considered a "green" technology due to its use of supercritical CO2 as the primary mobile phase component. unife.it

Table 1: Key Techniques in Chiral Chromatography

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High versatility, wide availability of CSPs, established methodology. unife.itresearchgate.net |

| RP-HPLC with Derivatization | Chemical modification (e.g., with FMOC-Cl) followed by separation on an achiral column. | Enhanced UV detection, applicable for trace analysis. |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector. | High efficiency, fast analysis, low sample consumption. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase with a chiral stationary phase. | Fast separations, reduced organic solvent usage. unife.it |

Advanced Structural Characterization and Stereochemical Assignment

Beyond purity, the precise three-dimensional structure and conformation of this compound are essential for understanding its reactivity and interactions. Advanced spectroscopic techniques provide this critical information.

X-ray Crystallography of Derivatives (if available in literature)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound itself is not found in the surveyed literature, the technique has been successfully applied to related complex acyclic molecules.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. springernature.com This technique is exceptionally sensitive to the molecule's three-dimensional structure, making it a valuable tool for conformational analysis in solution. nih.gov

For this compound, several chromophores contribute to the CD spectrum. The fluorenyl group of the Fmoc moiety possesses aromatic electronic transitions that are inherently chiral due to their proximity to the stereocenter. The amide and carboxylic acid carbonyl groups also have n→π* transitions that are sensitive to the local chiral environment. The resulting CD spectrum is a unique signature of the molecule's predominant conformation in solution. Conformational changes, such as rotation around the Cα-N or Cα-Cβ bonds, would alter the spatial relationship between these chromophores, leading to measurable changes in the CD signal. By comparing experimental CD spectra with those predicted from theoretical calculations for different possible conformations, one can gain significant insight into the molecule's conformational preferences in various solvent environments.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) (if applicable)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide detailed information about the stereochemistry of chiral molecules. nih.govcas.cz They are the vibrational counterparts to electronic CD, measuring the differential absorption (VCD) or scattering (ROA) of circularly polarized infrared or Raman light, respectively. rsc.org

VCD and ROA offer several advantages for the structural elucidation of this compound:

Absolute Configuration: The sign and intensity patterns in VCD and ROA spectra are highly sensitive to the absolute configuration of all chiral centers in a molecule. A study performing solid-state VCD measurements on enantiomeric serine successfully distinguished between the D- and L-isomers based on their mirror-image VCD signals. nih.gov This demonstrates the direct applicability of VCD for confirming the D-configuration of the serine backbone in the title compound.

Conformational Analysis: Every vibrational mode in a molecule can potentially be VCD or ROA active, providing a wealth of structural information. These techniques are sensitive to the solution-state conformation and can be used to study the orientation of the Fmoc group, the N-methyl and O-methyl groups, and the carboxylate.

Complementary Information: VCD and ROA are complementary techniques. cas.cz VCD is often more sensitive to vibrations involving high dipole moment changes, such as carbonyl stretches, while ROA can provide better information on the skeletal framework of the molecule. cas.cz The combination of both techniques, supported by quantum chemical calculations, can provide an exceptionally detailed and reliable assignment of both absolute configuration and solution conformation. nih.gov

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Information Obtained | Applicability to this compound |

|---|---|---|

| X-ray Crystallography | Precise 3D structure, bond lengths/angles, absolute configuration in solid state. | Definitive structural proof, if a suitable crystal can be obtained. mdpi.com |

| Circular Dichroism (CD) | Secondary structure and conformational information in solution. | Sensitive to the orientation of the Fmoc group and other chromophores. springernature.comnih.gov |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and detailed conformational analysis in solution. | Highly effective for confirming the D-configuration and studying solution structure. cas.cznih.gov |

| Raman Optical Activity (ROA) | Absolute configuration and conformational information, complementary to VCD. | Provides additional vibrational data, particularly for the molecular skeleton. nih.govcas.cz |

Computational and Theoretical Investigations of N Fmoc N,o Dimethyl D Serine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. imgroupofresearchers.comwikipedia.orgnorthwestern.edu These calculations provide fundamental information about electron distribution, molecular orbitals, and electrostatic potential, which in turn dictates the molecule's reactivity and spectroscopic properties. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to approximate solutions to the Schrödinger equation for complex molecules. lsu.edupurdue.edu

A significant application of quantum chemistry is the prediction of reaction pathways and the identification of transition states. grnjournal.usnih.govrsc.org For N-Fmoc-N,O-dimethyl-D-serine, this is particularly relevant for understanding its derivatization reactions, such as the removal of the Fmoc protecting group or reactions involving the carboxylic acid moiety.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. grnjournal.usfiveable.me This path includes intermediate structures and high-energy transition states. github.iofiveable.me The energy barrier associated with the transition state determines the reaction rate. mit.edu For instance, in the deprotection of the Fmoc group, calculations can elucidate the mechanism of beta-elimination and the role of the base catalyst.

Table 1: Hypothetical Calculated Activation Energies for Deprotection of this compound

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Proton Abstraction | DFT (B3LYP) | 6-31G(d,p) | PCM (Acetonitrile) | 15.2 |

| C-N Bond Cleavage | DFT (B3LYP) | 6-31G(d,p) | PCM (Acetonitrile) | 5.8 |

This table is illustrative and does not represent experimental data.

The flexibility of this compound, particularly around its rotatable bonds, gives rise to a complex energy landscape with multiple stable conformations. slideshare.netcalcus.clouducsb.edu Quantum chemical calculations can be used to determine the relative energies of these conformers and identify the most stable structures. rsc.orgresearchgate.net

This analysis involves systematically rotating the dihedral angles of the molecule and calculating the energy at each point to generate a potential energy surface. The minima on this surface correspond to stable conformers. Understanding the conformational preferences is crucial as it influences the molecule's packing in the solid state and its interactions in solution.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-N) (°) | Dihedral Angle (N-C') (°) | Relative Energy (kcal/mol) |

| A | -60 | 120 | 0.00 |

| B | 60 | -120 | 1.5 |

| C | 180 | 180 | 3.2 |

This table is illustrative and does not represent experimental data.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. fiveable.mearchie-west.ac.uknih.govwikipedia.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about molecular motion, conformational changes, and intermolecular interactions. wustl.edu

The conformation of a peptide derivative like this compound can be significantly influenced by the surrounding solvent. researchgate.netrsc.orgbiu.ac.ilresearchgate.net MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. easychair.orgnih.gov

Simulations in different solvents (e.g., water, methanol, chloroform) can reveal how the solvent's polarity and hydrogen-bonding capacity affect the conformational equilibrium of the molecule. For example, in a polar solvent, conformations that expose polar groups to the solvent may be favored, whereas in a nonpolar solvent, intramolecular hydrogen bonds might be more prevalent.

MD simulations can also provide insights into the interactions between this compound and other molecules in a reaction mixture. nih.govnih.govtandfonline.com This is valuable for understanding the role of the solvent and other reagents in synthetic procedures. For instance, simulations could model the approach of a deprotecting agent to the Fmoc group or the solvation of reactants and transition states. By analyzing the radial distribution functions and interaction energies, the specific interactions that facilitate or hinder a reaction can be identified. osti.gov

In Silico Studies of Fmoc-Modified Peptide Self-Assembly and Interactions

The fluorenylmethoxycarbonyl (Fmoc) group is well-known for its ability to induce the self-assembly of peptides into various nanostructures. nih.govrsc.orgacs.org In silico studies, particularly MD simulations, are instrumental in elucidating the molecular mechanisms driving this self-assembly process. nih.govresearchgate.netaip.orgacs.orgunityfvg.it

Computational models have shown that the self-assembly of Fmoc-peptides is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. nih.govfigshare.com For this compound, simulations could predict its propensity to self-assemble and the likely morphology of the resulting nanostructures. The N-methylation of the amide bond would likely alter the hydrogen-bonding patterns compared to non-methylated Fmoc-amino acids, a factor that could be explored through simulation.

Table 3: Key Intermolecular Interactions in Fmoc-Peptide Self-Assembly

| Interaction Type | Description |

| π-π Stacking | Attraction between the aromatic rings of the Fmoc groups. |

| Hydrogen Bonding | Formation of hydrogen bonds between the amide groups of the peptide backbone. |

| Van der Waals Forces | General attractive and repulsive forces between atoms. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. |

This table provides a general overview of interactions relevant to Fmoc-peptide self-assembly.

Modeling of Non-Covalent Interactions (e.g., π-π stacking)

For many Fmoc-conjugated molecules, the π-π stacking of the aromatic fluorenyl groups is a primary driving force for aggregation. jlu.edu.cnresearchgate.net Computational models, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are often used to quantify the strength and geometry of these interactions. tamu.eduresearchgate.net These models can calculate interaction energies and predict the most stable arrangements of the molecules, such as parallel-displaced or T-shaped stacking geometries. jlu.edu.cnresearchgate.net

However, no specific studies detailing these calculations for this compound have been found. The introduction of methyl groups on both the nitrogen and oxygen atoms of the serine residue would likely influence the conformational preferences and electronic properties of the molecule, thereby affecting the nature of its non-covalent interactions. Without dedicated computational analysis, the precise impact of this N,O-dimethylation remains speculative.

Simulation of Supramolecular Assembly Processes

Simulations of the self-assembly of Fmoc-amino acids typically show a rapid aggregation process in aqueous solution, leading to the formation of ordered nanostructures like fibrils and nanotubes. jlu.edu.cnresearchgate.net These simulations can track the movement of individual molecules and illustrate how π-π stacking, in concert with other non-covalent forces like hydrogen bonding and hydrophobic interactions, guides the formation of the final supramolecular architecture. mdpi.comsemanticscholar.orgnih.gov

Again, the scientific literature lacks specific simulation data for this compound. The methylation of the amide nitrogen would prevent its participation as a hydrogen bond donor, a role that is often significant in the assembly of other Fmoc-peptides. mdpi.com Furthermore, the O-methylation of the serine side chain would alter its polarity and hydrogen bonding capability. Understanding the collective effect of these modifications on the supramolecular assembly process would require dedicated molecular dynamics simulations that have not yet been published.

Future Research Directions and Emerging Applications of N Fmoc N,o Dimethyl D Serine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-methylated amino acids can be challenging, often requiring multi-step procedures and harsh reagents. sci-hub.se Future research is focused on developing more streamlined, efficient, and environmentally friendly methods.

Current synthetic strategies for N-methylated β-hydroxy amino acids like serine often involve the formation of an oxazolidinone intermediate, which is subsequently reduced. sci-hub.seresearchgate.netacs.org While effective, these methods can have drawbacks such as long reaction times and the need for protecting groups. sci-hub.seresearchgate.net Researchers are exploring novel approaches to overcome these limitations. One promising avenue is the use of dimethyl carbonate (DMC) as a sustainable and cost-effective methylating agent. rsc.org An acid-assisted method using DMC has been shown to achieve N-methylation and N,O-dimethylation of various amino acids with high yields and conversions, avoiding the risk of racemization. rsc.org

Another area of development is the optimization of on-resin N-methylation, which can be integrated directly into solid-phase peptide synthesis workflows. springernature.comacs.org Recent studies have shown that procedures can be significantly shortened, for example from 4 hours to 40 minutes, without requiring advanced equipment. acs.org Furthermore, biocatalytic and fermentative routes are emerging as highly sustainable alternatives to chemical synthesis for producing N-methylated amino acids. nih.gov These methods offer high stereoselectivity and reduce the use of hazardous chemicals. nih.gov

| Synthesis Strategy | Key Features | Potential Advantages |

| Oxazolidinone Reduction | Two-step process involving formation and reduction of an oxazolidinone ring. researchgate.netacs.org | Established method applicable to serine and threonine. researchgate.net |

| Acid-Assisted DMC | Uses dimethyl carbonate and an acid system for methylation. rsc.org | Sustainable, high yield, no racemization, broad applicability. rsc.org |

| Flow Chemistry | Continuous-flow fixed-bed reactors for peptide synthesis. mtmt.hu | Highly sustainable, reduces necessary equivalents of amino acids. mtmt.hu |

| Biocatalysis/Fermentation | Uses engineered microorganisms to produce N-methylated amino acids from simple sugars. nih.gov | Environmentally friendly, high stereoselectivity, avoids by-products like di-methylation. nih.gov |

Exploration of Novel Derivatives for Enhanced Properties in Peptide Therapeutics

N-methylation is a critical tool in medicinal chemistry for improving the drug-like properties of peptides. researchgate.netnih.gov Incorporating N-Fmoc-N,O-dimethyl-D-serine and its derivatives into peptide therapeutics is an active area of research aimed at enhancing stability, bioavailability, and target specificity.

The N-methyl group on the peptide backbone sterically shields the adjacent amide bond from cleavage by proteases, significantly increasing the peptide's in vivo half-life. researchgate.netmerckmillipore.com This modification also tends to increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes. Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into its bioactive conformation, thereby increasing its affinity and selectivity for its biological target. nih.govnih.gov

Future research will focus on creating novel derivatives of this compound to fine-tune these properties. This could involve altering the stereochemistry or introducing other functional groups to optimize interactions with specific targets, such as protein-protein interfaces, which are often implicated in disease. frontiersin.org The strategic placement of N-methylated residues is a key strategy in designing potent and selective inhibitors of these challenging targets. frontiersin.orgmdpi.com

| Property | Effect of N-Methylation | Therapeutic Implication |

| Proteolytic Stability | Increased resistance to enzymatic degradation. researchgate.netmerckmillipore.com | Longer in-vivo half-life, reduced dosing frequency. |

| Cell Permeability | Generally increased due to higher lipophilicity and reduced hydrogen bonding capacity. rsc.org | Improved oral bioavailability and access to intracellular targets. |

| Conformation | Restricted backbone flexibility, stabilization of specific secondary structures (e.g., β-turns). nih.gov | Enhanced binding affinity and selectivity for the target receptor or enzyme. |

| Solubility | Can increase aqueous solubility by disrupting interchain aggregation. merckmillipore.com | Improved formulation and handling characteristics. |

Advanced Applications in Biomaterials and Nanotechnology

The self-assembly of small molecules, particularly amino acids and peptides, is a powerful bottom-up approach for creating functional nanomaterials. The Fmoc group, due to its hydrophobicity and aromaticity, is a well-known driver of self-assembly in modified amino acids, leading to the formation of structures like nanofibers, nanotubes, and hydrogels. beilstein-journals.orgnih.govd-nb.info

The incorporation of this compound into these systems opens new avenues for creating "smart" biomaterials. The N-methylation can alter the kinetics and morphology of the self-assembly process. nih.gov These resulting nanostructures have significant potential in biomedical applications. For instance, Fmoc-amino acid hydrogels can be used as scaffolds for 3D cell culture and tissue engineering, or as carriers for controlled drug delivery. acs.orgnih.gov

Future research will likely explore how the specific N,O-dimethyl substitution pattern of this serine derivative influences the physical and chemical properties of the resulting biomaterials. This could lead to the development of novel hydrogels with tailored mechanical strengths, stimuli-responsiveness, or specific bioactivities, such as antimicrobial properties. beilstein-journals.orgd-nb.info The combination of self-assembly with functionalized amino acids provides a versatile platform for designing advanced materials for therapeutic delivery and regenerative medicine. beilstein-journals.orgnih.gov

Integration with Automated Synthesis Platforms and High-Throughput Screening

The discovery of new peptide-based drugs relies heavily on the ability to rapidly synthesize and screen large numbers of molecules. Automated peptide synthesizers, which utilize solid-phase peptide synthesis (SPPS), are central to this process. omizzur.comcreative-peptides.com this compound is fully compatible with standard Fmoc-based SPPS protocols, making it an ideal building block for creating diverse peptide libraries. springernature.com

Automated platforms enable the precise and efficient construction of peptide sequences, while high-throughput screening (HTS) techniques allow for the rapid evaluation of these libraries against biological targets. creative-peptides.comcreative-peptides.com Peptide libraries can be designed to explore protein-protein interactions, map enzyme substrates, or identify novel receptor ligands. creative-peptides.comeurogentec.com Techniques like the one-bead-one-compound (OBOC) method allow for the creation of massive libraries containing millions of unique peptide sequences for screening. nih.govresearchgate.net

The integration of modified amino acids like this compound into these platforms is crucial for expanding the chemical diversity of these libraries. creative-peptides.com The unique conformational and stability properties conferred by N-methylation can lead to the discovery of hit compounds with superior therapeutic potential that would be missed if libraries were restricted to the 20 natural amino acids. nih.gov Future work will focus on further optimizing the coupling of sterically hindered N-methylated amino acids in automated systems, potentially using microwave assistance or novel coupling reagents to ensure high efficiency. springernature.com

Unraveling Complex Biological Recognition Through N-Methylated Analogs

Understanding how proteins and other biomolecules recognize each other is fundamental to biology and drug design. Peptides that mimic the binding epitopes of proteins are powerful tools for studying these interactions. nih.gov However, short, linear peptides are often too flexible to effectively mimic a stable binding conformation.

The introduction of this compound into a peptide sequence serves as a conformational constraint. nih.gov By reducing the number of possible shapes the peptide can adopt, researchers can create analogs that more closely resemble the bioactive structure of a native peptide ligand. nih.gov These conformationally defined peptides are invaluable for probing the structural requirements of biological recognition events. nih.gov

For example, N-methylated peptide analogs are widely used to develop inhibitors of protein-protein interactions (PPIs), which are notoriously difficult drug targets due to their large and often flat binding surfaces. frontiersin.org By creating peptides that mimic a key binding region, such as an α-helix or β-turn, it is possible to disrupt the PPI and modulate its downstream signaling pathway. frontiersin.org Furthermore, specialized receptors can be designed that show high selectivity for N-methylated amino acids and peptides, opening up possibilities for developing novel diagnostics and sensors. rsc.orgmdpi.com Future research will continue to leverage N-methylated analogs to dissect complex biological systems and to design highly specific modulators of disease-related pathways. nih.gov

Q & A

Q. Q1. What is the role of the Fmoc group in N-Fmoc-N,O-dimethyl-D-serine during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group, enabling stepwise peptide elongation. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-labile side-chain protections . The methyl and dimethyl modifications on serine enhance steric protection of the backbone, reducing unintended side reactions during coupling .

Q. Q2. How do researchers optimize coupling conditions for this compound in peptide synthesis?

Optimal coupling involves:

- Coupling agents : HATU or HBTU with DIPEA (1:2 molar ratio) for efficient activation .

- Solvent choice : DMF is preferred due to its polarity and compatibility with Fmoc chemistry .

- Reaction time : Extended coupling times (1–2 hours) mitigate steric hindrance from the dimethylated side chain .

Intermediate Research Questions

Q. Q3. How can steric hindrance from N,O-dimethylation impact peptide assembly, and what strategies address this?

The dimethyl group introduces steric bulk, slowing coupling kinetics and risking incomplete reactions. Solutions include:

- Elevated temperature : Conducting reactions at 40–50°C improves reagent diffusion .

- Double coupling : Repeating the coupling step with fresh reagents ensures complete amino acid incorporation .

- Alternative coupling agents : Use of COMU or Oxyma Pure reduces racemization risks compared to HOBt-based reagents .

Q. Q4. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of Fmoc (δ ~7.3–7.8 ppm) and dimethyl groups (δ ~3.0–3.5 ppm) .

- Mass spectrometry : HRMS (e.g., LTQ Orbitrap) confirms molecular weight with <5 ppm error .

- HPLC : Reverse-phase HPLC assesses purity (>95%) and detects diastereomers caused by racemization .

Advanced Research Questions

Q. Q5. How do conflicting data on deprotection efficiency (e.g., Fmoc vs. Boc) inform experimental design?

In some cases, Boc removal under acidic conditions (e.g., TFA) degrades dimethylated peptides, whereas Fmoc deprotection (piperidine) preserves backbone integrity . Researchers must:

- Pre-screen conditions : Test small-scale deprotection with LC-MS monitoring to identify decomposition thresholds .

- Use orthogonal protections : Pair Fmoc with ivDde or Alloc groups for selective deprotection in complex sequences .

Q. Q6. What methodologies resolve low yields in this compound-mediated peptide cyclization?

Cyclization challenges arise from conformational rigidity. Solutions include:

- Microwave-assisted synthesis : Enhances reaction kinetics by reducing activation energy .

- Pseudoproline motifs : Incorporate turn-inducing residues (e.g., Thr(ΨMe,Mepro)) to pre-organize the peptide backbone .

- Head-to-tail lactamization : Use HATU/DIPEA in dilute DMF (0.1 mM) to favor intramolecular reactions .

Specialized Applications

Q. Q7. How does the dimethyl modification influence the solubility and bioavailability of serine-containing peptides?

Q. Q8. What are the implications of this compound in designing conformationally constrained peptides?

The dimethyl group restricts side-chain rotation, stabilizing β-sheet or α-helix conformations. This property is exploited in:

- Antimicrobial peptides : Enhanced rigidity improves target binding specificity .

- Kinase inhibitors : Conformational pre-organization mimics native substrate interactions .

Troubleshooting and Data Validation

Q. Q9. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Replicate protocols : Ensure reagent purity (e.g., HATU must be <10% degraded) and anhydrous conditions .

- Monitor racemization : Use Marfey’s reagent to quantify D/L enantiomers post-synthesis .

- Validate via orthogonal methods : Cross-check yields using gravimetric analysis and HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.